![molecular formula C16H22ClN3O3S B2723229 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide CAS No. 897612-77-0](/img/structure/B2723229.png)
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Molecular Structure Analysis
The molecular structure of “N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide” is complex with multiple functional groups. The compound contains a piperazine ring, which is a common feature in many pharmaceuticals .Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Properties
One study highlights the synthesis and evaluation of derivatives of this compound, revealing significant anticancer and antituberculosis activities. Some derivatives demonstrated in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects. This suggests potential therapeutic applications for diseases such as tuberculosis and cancer (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Catalytic Applications
Another study discusses the use of related compounds as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, indicating their utility in synthetic chemistry for producing chiral molecules with high yield and enantioselectivity (Zhouyu Wang et al., 2006).
Melanocortin-4 Receptor Ligands
Compounds derived from this chemical framework have also been synthesized and studied for their binding affinities at the human melanocortin-4 receptor, indicating potential applications in treating obesity or metabolic syndrome (Joe A. Tran et al., 2008).
Alzheimer's Disease Treatment Candidates
A series of N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease, highlighting the versatility of this compound in drug development for neurodegenerative diseases (A. Rehman et al., 2018).
Antibacterial Agents
The compound has also been a precursor in synthesizing derivatives with potential antibacterial properties, emphasizing its role in developing new antimicrobial agents (T. Miyamoto et al., 1987).
Wirkmechanismus
Mode of Action
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide acts as a potent and selective ligand for the D4 dopamine receptor . It binds to this receptor, influencing the receptor’s activity and modulating the release of dopamine, a neurotransmitter that plays a significant role in reward and pleasure centers in the brain.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Eigenschaften
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c17-14-2-1-3-15(12-14)19-7-9-20(10-8-19)24(22,23)11-6-18-16(21)13-4-5-13/h1-3,12-13H,4-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNZTPZEZQPIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

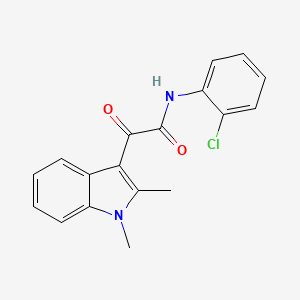

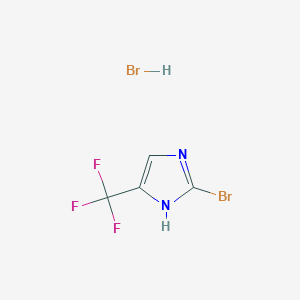
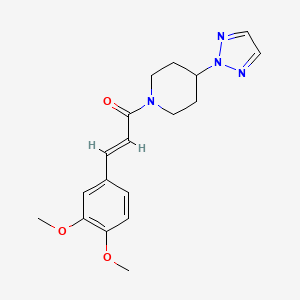
![Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2723152.png)
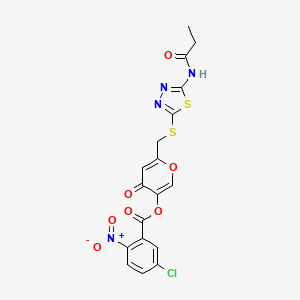
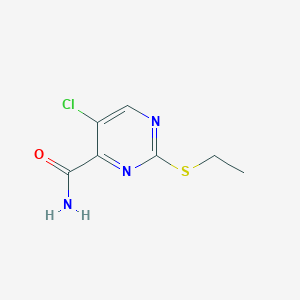
![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2723156.png)
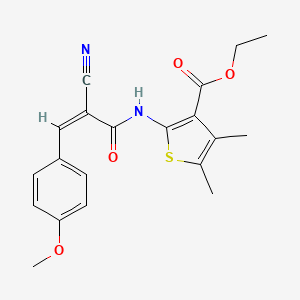
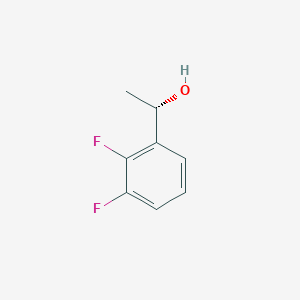
![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)
methanone](/img/structure/B2723166.png)
![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)
